Propiolamide
CAS No.: 7341-96-0
Cat. No.: VC20765795
Molecular Formula: C3H3NO
Molecular Weight: 69.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7341-96-0 |
---|---|
Molecular Formula | C3H3NO |
Molecular Weight | 69.06 g/mol |
IUPAC Name | prop-2-ynamide |
Standard InChI | InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5) |
Standard InChI Key | HCJTYESURSHXNB-UHFFFAOYSA-N |
SMILES | C#CC(=O)N |
Canonical SMILES | C#CC(=O)N |
Physical and Chemical Properties
Propiolamide exhibits specific physical and chemical properties that make it valuable for various scientific applications. Understanding these properties is essential for researchers working with this compound.
Basic Physical Properties
Propiolamide presents as a waxy yellow solid at room temperature with a melting point range of 57-62°C . Its boiling point has been predicted to be approximately 134.6±23.0°C, although experimental confirmation may vary . The compound has a calculated density of 1.102±0.06 g/cm³ .
In terms of solubility, propiolamide readily dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, making it convenient for laboratory applications and chemical reactions . This solubility profile facilitates its use in various synthetic procedures and analytical methods.
Spectroscopic and Energetic Properties
The molecular structure of propiolamide has been extensively studied using various spectroscopic techniques. Notably, detailed nuclear magnetic resonance (NMR) spectroscopy investigations have provided valuable insights into its structural characteristics .
The ionization energy of propiolamide has been determined through photoelectron (PE) spectroscopy studies. Research has revealed that propiolamide has an ionization energy of 9.85 eV, with a vertical value of 10.5 eV . These values are important for understanding the electronic structure and reactivity of the compound.
Additionally, appearance energy determinations have been reported. The C₂H₃N⁺ ion formation from propiolamide has an appearance energy of 11.08 ± 0.05 eV with carbon monoxide (CO) as the other product . This information is valuable for mass spectrometric analyses and fragmentation pattern studies.
Table 1: Ionization Energy Determinations for Propiolamide
IE (eV) | Method | Reference | Comment |
---|---|---|---|
9.85 | PE | Asbrink, Svensson, et al., 1981 | LLK |
10.5 | PE | Asbrink, Svensson, et al., 1981 | Vertical value; LLK |
Table 2: Appearance Energy Determinations for Propiolamide
Ion | AE (eV) | Other Products | Method | Reference | Comment |
---|---|---|---|---|---|
C₂H₃N⁺ | 11.08 ± 0.05 | CO | EI | Buschek, Holmes, et al., 1986 | LBLHLM |
Synthesis and Characterization
The preparation and characterization of propiolamide have been well-documented in scientific literature, providing researchers with reliable methods for obtaining this compound for various applications.
Synthetic Approaches
A high-yield synthesis and purification method for propiolamide has been described in the literature . While specific details vary across different synthetic routes, the development of efficient synthetic protocols has made propiolamide more accessible for research purposes. These methods typically involve reactions that form the amide functionality while preserving the terminal alkyne group, which is essential for the compound's unique reactivity.
The purity of synthesized propiolamide is crucial for its applications, particularly in sensitive reactions and biological studies. Therefore, effective purification techniques are important components of the synthetic process .
Structural Characterization
The structure and purity of propiolamide have been confirmed through comprehensive spectroscopic analyses, particularly using nuclear magnetic resonance (NMR) spectroscopy . Detailed 1H, 13C, and 15N NMR studies have provided valuable structural information about this compound.
Research has reported natural abundance 13C and 15N chemical shift measurements in 3.0 M acetonitrile solutions, along with 1H–1H, 1H–15N, and 1H–13C spin coupling constants . Polarization transfer techniques have been employed for the 15N and 13C measurements, enhancing the sensitivity and accuracy of the spectroscopic data.
Interestingly, NMR measurements conducted at different temperatures (298 K and 278 K) have indicated that propiolamide exhibits significant rotation about the carbon–nitrogen bond at room temperature . This rotational behavior is comparable to that observed in related compounds such as formamide and acetamide, providing insights into the conformational dynamics of these amides.
Chemical Reactivity and Applications in Organic Synthesis
Propiolamide demonstrates diverse chemical reactivity, particularly due to its terminal alkyne functionality, making it a valuable building block in organic synthesis.
Reactivity of the Alkyne Functionality
The terminal alkyne moiety of propiolamide readily undergoes various reactions, making N-propiolamide derivatives highly resourceful building blocks in organic synthesis . The alkyne group can participate in numerous transformations, enabling the generation of structurally diverse compounds.
One notable aspect is the reactivity of the alkyne moiety with amines under biocompatible conditions, which yields C-N conjugated adducts with excellent efficiency . This reaction provides a straightforward method for introducing nitrogen-containing functionalities into molecular structures.
Additionally, the alkyne group in propiolamide derivatives can engage in Sonogashira coupling reactions, which involve palladium-catalyzed cross-coupling with aryl or vinyl halides . This transformation extends the synthetic utility of propiolamide by enabling the creation of conjugated systems with diverse structural features.
Click Chemistry Applications
Propiolamide derivatives can effectively participate in azide-alkyne click reactions, yielding the desired triazole products with excellent efficiency . These copper-catalyzed azide-alkyne cycloaddition reactions represent a powerful tool in modern organic synthesis and chemical biology, providing a reliable method for connecting molecular fragments through stable triazole linkages.
The compatibility of propiolamide with click chemistry has significant implications for various applications, including the development of bioconjugates and functional materials. For instance, this reactivity has been exploited for the conjugation of drug molecules, such as Zidovudine, with yields of up to 61% .
Reduction Reactions
The alkyne group within propiolamide compounds can be selectively reduced to corresponding alkene derivatives using a Lindlar catalyst . This selective semi-hydrogenation provides a method for transforming the triple bond into a cis-double bond while preserving other functional groups. This selective reactivity expands the synthetic utility of propiolamide as a versatile intermediate in the preparation of structurally diverse compounds.
Biomedical Applications
Propiolamide and its derivatives have shown promising applications in biomedical research, particularly in the context of drug development and studies on cell death mechanisms.
Peptide-Drug Conjugates
N-propiolamide derivatives have received substantial attention as potential components in peptide-drug conjugates (PDCs) . These conjugates, similar to antibody-drug conjugates (ADCs), represent promising targeting therapies that typically consist of monoclonal peptides, drug payloads, and cleavage/non-cleavage linkers.
The versatility of N-propiolamide derivatives has been leveraged to combine drug molecules with peptides using an alkyne anchor linker, simplifying the integration of these components into PDCs . This approach harnesses the unique properties of N-propiolamide derivatives to accurately join drugs with peptides, potentially enhancing the efficacy and specificity of targeted therapies.
Research has demonstrated that the addition of mercaptans to N-propiolamide derivatives provides a versatile platform for synthesizing sulfur-containing drug conjugations under biocompatible conditions . Furthermore, the alkyne group readily engages in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the conjugation of various drug molecules .
Role in Cell Death Mechanisms
Recent studies have investigated propiolamide-mediated molecular crosstalk between ferroptosis and apoptosis, two important cell death pathways relevant to cancer treatment . In situ monitoring of reactive oxygen species (ROS) formation and structural changes of propiolamide compounds has been achieved using Raman spectroscopy .
Research has revealed the molecular mechanisms of propiolamides in inducing monooxygenase-mediated ROS generation and inhibiting glutathione peroxidase 4 (GPX4) activities . Furthermore, propiolamides containing terminal alkynes have been verified to have both pro-ferroptotic and pro-apoptotic roles .
This research provides an in situ and label-free strategy for monitoring enzyme-drug interactions and their dynamics, representing a first attempt to study the structural basis of molecular crosstalk through two important enzymes in cell death . Such insights pave the way for designing novel drugs capable of triggering a synergistic contribution of multiple cell death forms to enhance anticancer efficacy.
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